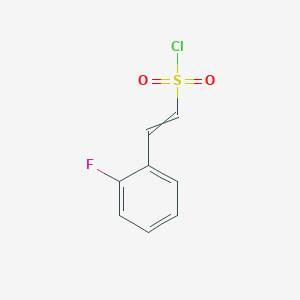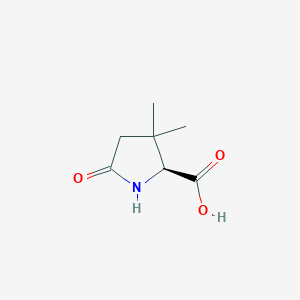
(S)-3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a carboxylic acid group and a ketone group. The presence of the chiral center makes it an interesting subject for stereochemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3,3-dimethylbutanoic acid and proline.
Cyclization: The key step involves the cyclization of the starting materials to form the pyrrolidine ring. This can be achieved through a series of reactions including esterification, reduction, and cyclization.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer. This can be done using chiral chromatography or enzymatic resolution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the synthetic route to produce the compound in large quantities.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.
Purification: Employing advanced purification techniques such as crystallization and distillation to obtain the desired product.
化学反应分析
Types of Reactions
(S)-3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Reagents such as thionyl chloride (SOCl2) and dicyclohexylcarbodiimide (DCC) are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of esters, amides, and other functionalized derivatives.
科学研究应用
(S)-3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (S)-3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways: It can influence biochemical pathways related to metabolism and signal transduction.
相似化合物的比较
Similar Compounds
Proline: A structurally related compound with a similar pyrrolidine ring.
Pyrrolidine-2-carboxylic acid: Another related compound with a different substitution pattern.
Uniqueness
(S)-3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific substitution pattern and chiral center, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC 名称 |
(2S)-3,3-dimethyl-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c1-7(2)3-4(9)8-5(7)6(10)11/h5H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m1/s1 |
InChI 键 |
TVZZAWCQMQIZOO-RXMQYKEDSA-N |
手性 SMILES |
CC1(CC(=O)N[C@@H]1C(=O)O)C |
规范 SMILES |
CC1(CC(=O)NC1C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


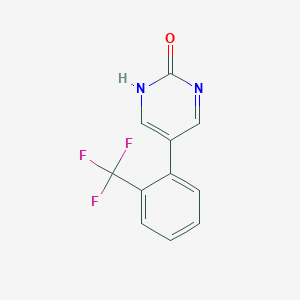
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11721937.png)

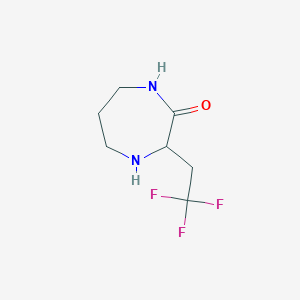
![3,4-Dihydro-2H-spiro[naphthalene-1,4'-oxazolidine]-2',5'-dione](/img/structure/B11721958.png)

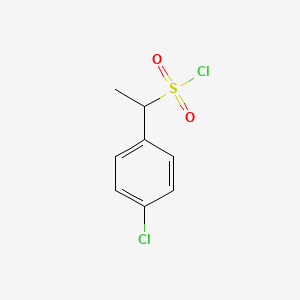
![rel-(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene](/img/structure/B11721982.png)
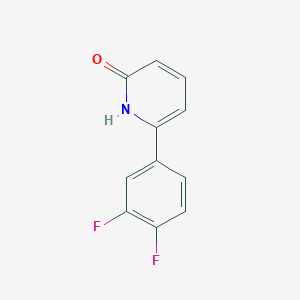
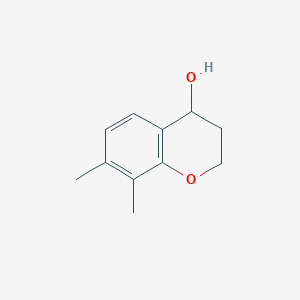

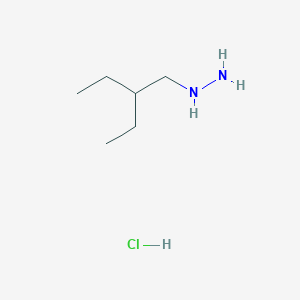
![3-[ethoxy(ethyl)phosphoryl]prop-2-enoic acid](/img/structure/B11722007.png)
